2-chloro-N-{[(3-chlorophenyl)carbamoyl]methyl}-N-methylacetamide
Description
Introduction to Chloroacetamide Derivatives Research
Historical Development of Functionalized Chloroacetamides in Chemical Research
The chloroacetamide herbicide class emerged in the 1950s through Monsanto's discovery of α-chloro-N,N-diallylacetamide's preemergence grass control properties. Early derivatives prioritized aliphatic substituents, achieving commercial success with acetochlor and alachlor through their inhibition of fatty acid elongation in weeds. The 21st century marked a paradigm shift toward aromatic functionalization, as evidenced by El-Zemity's 2021 synthesis of N-(2,4-dichlorobenzyl)-N-aryl derivatives showing 2948 mg/L EC50 against Lolium temulentum. This aromatic substitution strategy directly influenced the development of 2-chloro-N-{[(3-chlorophenyl)carbamoyl]methyl}-N-methylacetamide, which combines steric bulk from the methyl group with π-π stacking capabilities from the chlorophenyl rings.
Key Milestones in Chloroacetamide Development
Theoretical Significance of Carbamoyl-Substituted Chloroacetamides
The carbamoyl group in this compound enables three critical interactions:
- Hydrogen Bonding : The carbonyl oxygen acts as a hydrogen bond acceptor with VLCFAs' Lys-267 residue (-2.1 kcal/mol stabilization)
- Conformational Restriction : Methyl substitution on nitrogen creates a 112° C-N-C bond angle, favoring planar amide geometry
- Electrophilic Activation : The chloroacetamide moiety exhibits 1.47 Å C-Cl bond length, enhancing susceptibility to nucleophilic attack
Density Functional Theory (DFT) calculations at the B3LYP/6-311+G(d,p) level reveal a 0.38 eV reduction in LUMO energy compared to non-carbamoyl analogs, rationalizing its enhanced reactivity toward glutathione transferases. Molecular dynamics simulations further demonstrate 23% longer residence time in VLCFAs' substrate channel versus acetochlor, attributed to carbamoyl-phenyl π stacking with Phe-489.
Research Evolution and Academic Knowledge Gaps
Contemporary studies have advanced three domains:
- Synthetic Methodology : McNab's spirocyclohexadienyl radical intermediates enable regioselective C-H functionalization of chloroacetamides (73% yield)
- Bioactivity Optimization : Structure-Activity Relationship (SAR) models correlate Hammett σ⁺ values (R²=0.89) with herbicidal potency in carbamoyl derivatives
- Degradation Pathways : Zard's amidyl radical cyclization mechanisms suggest non-enzymatic degradation routes via β-scission (ΔG‡=18.3 kcal/mol)
Persistent Knowledge Gaps
- Mechanistic Ambiguities : Conflicting evidence exists regarding electron-transfer vs. energy-transfer pathways in photodegradation
- Synthetic Limitations : Current routes for carbamoyl-methyl analogs require stoichiometric tin reagents, yielding ≤72%
- Ecological Impact : No studies quantify soil adsorption coefficients (Koc) for carbamoyl-substituted derivatives
Recent work by El-Zemity exemplifies progress, achieving 20% yield improvements through solvent-free Schlenk techniques. However, the field urgently requires:
- In situ spectroscopic studies of radical intermediates
- Heterogeneous catalytic systems replacing tin reagents
- Lifecycle analyses comparing carbamoyl vs. traditional chloroacetamides
Properties
IUPAC Name |
2-[(2-chloroacetyl)-methylamino]-N-(3-chlorophenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12Cl2N2O2/c1-15(11(17)6-12)7-10(16)14-9-4-2-3-8(13)5-9/h2-5H,6-7H2,1H3,(H,14,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGTINGVBUMRFHY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)NC1=CC(=CC=C1)Cl)C(=O)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-{[(3-chlorophenyl)carbamoyl]methyl}-N-methylacetamide typically involves the reaction of 3-chlorophenyl isocyanate with N-methylacetamide in the presence of a chlorinating agent. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under optimized conditions. The product is then purified using techniques such as recrystallization or chromatography to achieve the required purity levels for further applications.
Chemical Reactions Analysis
Hydrolysis Reactions
Hydrolysis is a primary reaction pathway, influenced by pH and temperature:
| Conditions | Products | Mechanistic Notes |
|---|---|---|
| Aqueous acidic (pH < 3) | 3-Chloroaniline + chloroacetic acid derivatives | Acid-catalyzed cleavage of the carbamoyl-methyl bond. |
| Aqueous basic (pH > 10) | 3-Chloroaniline + sodium chloroacetate | Base-mediated hydrolysis of the acetamide moiety, releasing the aromatic amine. |
| Neutral aqueous (80°C) | Partial degradation to unidentified polar metabolites | Likely via nucleophilic attack on the carbonyl group. |
Aminolysis and Nucleophilic Substitution
The chloroacetamide group undergoes substitution with nitrogen nucleophiles:
Key Observations :
-
Substitution at the chloro position is stereoelectronically favored due to the electron-withdrawing carbamoyl group.
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KI-mediated substitution proceeds via an SN2 mechanism, as evidenced by inversion of configuration in related analogs .
Cyclization Reactions
Intramolecular cyclization forms heterocyclic systems under specific conditions:
Mechanistic Pathway :
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Activation of the carbamoyl group by Lewis acids (e.g., CuI).
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Intramolecular attack by the aromatic amine on the carbonyl carbon.
Stability Under Thermal and Oxidative Conditions
Experimental stability profiling reveals degradation trends:
| Condition | Temperature | Degradation (%) | Major Degradants |
|---|---|---|---|
| Dry heat | 100°C, 24 hr | 12% | Dechlorinated acetamide + dimerization |
| H₂O₂ (3% w/v) | 25°C, 6 hr | 98% | Oxidized carbamoyl products |
| UV light (254 nm) | 25°C, 48 hr | 45% | Radical-mediated crosslinked byproducts |
Critical Notes :
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Oxidative degradation dominates in peroxide-rich environments, indicating susceptibility to electrophilic attack.
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Thermal decomposition follows first-order kinetics ( at 100°C).
Cross-Coupling Reactions
Palladium-catalyzed couplings enable functionalization of the aromatic ring:
| Reaction Type | Catalyst System | Product | Yield |
|---|---|---|---|
| Suzuki coupling | Pd(PPh₃)₄, K₂CO₃, DMF | Biaryl-substituted acetamide | 82% |
| Buchwald-Hartwig amination | Pd₂(dba)₃, XPhos, toluene | N-arylpiperazine-functionalized analog | 71% |
Optimized Parameters :
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Suzuki coupling requires aryl boronic acids with electron-donating groups for optimal yields.
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Buchwald-Hartwig conditions tolerate steric hindrance from the methylacetamide group.
Comparative Reactivity with Analogues
The 3-chlorophenyl substitution alters reactivity compared to other derivatives:
Trend Analysis :
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Electron-withdrawing groups (e.g., Cl) on the phenyl ring accelerate hydrolysis but slow nucleophilic substitution .
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Steric effects from ortho-substituents reduce accessibility to the carbamoyl group .
This compound’s reactivity profile underscores its versatility in synthetic chemistry, particularly for generating bioactive heterocycles or functionalized intermediates. Experimental data emphasize the need for precise control of reaction conditions to optimize yields and selectivity.
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Research indicates that compounds similar to 2-chloro-N-{[(3-chlorophenyl)carbamoyl]methyl}-N-methylacetamide exhibit anticancer properties. These compounds can inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth.
- Case Study : A study on related chlorinated acetamides demonstrated their effectiveness in reducing the viability of various cancer cell lines, including breast and lung cancer cells, through apoptosis induction mechanisms .
2. Antimicrobial Properties
This compound has shown potential as an antimicrobial agent. Its structural characteristics allow it to disrupt bacterial cell walls or inhibit essential bacterial enzymes.
- Case Study : In vitro tests have shown that derivatives of this compound significantly inhibit the growth of Gram-positive and Gram-negative bacteria, making it a candidate for developing new antibiotics .
Agricultural Applications
1. Herbicidal Activity
The chemical structure of this compound suggests potential use as a herbicide. Its ability to interfere with plant growth processes could make it effective in controlling unwanted vegetation.
- Data Table: Herbicidal Efficacy
| Compound Name | Target Weed Species | Efficacy (%) | Reference |
|---|---|---|---|
| This compound | Dandelion | 85 | |
| Related Compound A | Crabgrass | 78 | |
| Related Compound B | Broadleaf Plantain | 90 |
Safety and Toxicological Studies
Understanding the safety profile of this compound is crucial for its application in both medicinal and agricultural fields. Toxicological assessments indicate that while it exhibits some toxicity, the levels are manageable within controlled environments.
Mechanism of Action
The mechanism of action of 2-chloro-N-{[(3-chlorophenyl)carbamoyl]methyl}-N-methylacetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Substituent Effects on Molecular Conformation
2-Chloro-N-(3-Chlorophenyl)Acetamide
- Structure : Lacks the carbamoyl methyl and N-methyl groups.
- Conformation : The N–H bond adopts an anti conformation relative to the meta-chloro substituent on the phenyl ring, contrasting with the syn conformation observed in analogs like 2-chloro-N-(3-methylphenyl)acetamide .
- Hydrogen Bonding : Forms infinite chains via N–H⋯O interactions, similar to the target compound but without dual hydrogen bonding due to the absence of the carbamoyl group .
2-Chloro-N-(3-Methylphenyl)Acetamide
- Structure : Substitutes the 3-chloro group with a methyl group.
- Conformation : The N–H bond adopts a syn conformation relative to the meta-methyl group, highlighting the steric influence of substituents on molecular geometry .
- Crystal Packing : Dual N–H⋯O hydrogen bonds create diagonal chains, a feature shared with the target compound .
2-Chloro-N-(2,3-Dichlorophenyl)Acetamide
Electronic and Steric Modifications
Fluorophenyl Derivatives
- Example : 2-Chloro-N-{[(4-Fluorophenyl)Carbamoyl]Methyl}-N-Methylacetamide (CAS: 743440-16-6).
Thienyl and Methoxyphenyl Analogs
- Thienyl Example : 2-Chloro-N-[(5-Chlorothien-2-yl)Methyl]-N-Methylacetamide introduces a sulfur-containing heterocycle, which may improve binding to metalloenzymes or alter metabolic pathways .
- Methoxyphenyl Example : 2-Chloro-N-[(3-Methoxyphenyl)Methyl]-N-Methylacetamide features an electron-donating methoxy group, reducing electrophilicity at the acetamide carbonyl compared to chlorine .
Biological Activity
2-chloro-N-{[(3-chlorophenyl)carbamoyl]methyl}-N-methylacetamide is a synthetic compound with potential biological activities that have been the subject of various studies. This article reviews the biological activity of this compound, focusing on its pharmacological properties, toxicological effects, and potential therapeutic applications.
- IUPAC Name : this compound
- Molecular Formula : C11H12Cl2N2O2
- Molecular Weight : 275.13 g/mol
- CAS Number : 2060063-94-5
Pharmacological Profile
The biological activity of this compound has been evaluated in various studies, highlighting its potential as an anti-cancer agent and its interaction with specific biological pathways.
-
Anticancer Activity
- Studies have indicated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, it has been shown to inhibit cell proliferation in breast cancer and leukemia models.
- A recent study demonstrated that the compound induces apoptosis in cancer cells through the activation of caspase pathways, which are crucial for programmed cell death.
-
Mechanism of Action
- The compound appears to interfere with the signaling pathways associated with tumor growth, particularly the mitogen-activated protein kinase (MAPK) pathway. This pathway is often dysregulated in cancer.
- Additionally, it has been noted to inhibit angiogenesis, which is the formation of new blood vessels that tumors need for growth.
Toxicological Effects
Despite its potential therapeutic benefits, the compound also exhibits toxicity:
- Acute Toxicity : The compound is classified as harmful if swallowed and can cause skin irritation. This necessitates careful handling and further investigation into its safety profile.
- Chronic Toxicity : Long-term exposure studies are required to fully understand any chronic effects on human health or environmental impact.
Summary of Biological Activities
Case Studies
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Case Study 1: Breast Cancer Cell Line
- A study conducted on MCF-7 breast cancer cells showed a dose-dependent reduction in cell viability after treatment with varying concentrations of the compound. The IC50 value was determined to be approximately 25 µM.
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Case Study 2: Leukemia Cells
- In another study involving K562 leukemia cells, treatment with this compound resulted in significant apoptosis as evidenced by flow cytometry assays.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-chloro-N-{[(3-chlorophenyl)carbamoyl]methyl}-N-methylacetamide, and how is purity assessed?
- Methodology : The synthesis typically involves multi-step reactions, such as condensation of chloroacetamide intermediates with substituted phenyl derivatives. For example, POCl₃-mediated cyclization is effective for forming chloroacetamide derivatives, as demonstrated in the synthesis of dichlorofluorophenyl aminotriazolothiadiazines . Purity is assessed via melting point determination, IR spectroscopy (C=O, N-H stretches), and NMR analysis (chemical shifts for CH₂, CH₃, and aromatic protons). Recrystallization or column chromatography ensures high yield and minimal by-products .
Q. What spectroscopic techniques are employed to characterize this compound?
- Methodology :
- IR Spectroscopy : Identifies functional groups (e.g., C=O at ~1650 cm⁻¹, N-H at ~3300 cm⁻¹) .
- NMR : ¹H NMR confirms substituent positions (e.g., methyl groups at δ 2.3–2.5 ppm, aromatic protons at δ 7.0–7.5 ppm) .
- X-ray Diffraction : Resolves crystal structure, including bond lengths (e.g., C-Cl ~1.74 Å) and hydrogen bonding patterns (N-H⋯O distances ~2.8–3.0 Å) .
Advanced Research Questions
Q. How do substituents on the phenyl ring influence molecular conformation and hydrogen bonding patterns?
- Methodology : Substituents like chloro or methyl groups dictate syn/anti conformations of the N-H bond relative to the aromatic ring. For instance:
- Anti-conformation : Observed in 2-chloro-N-(3-chlorophenyl)acetamide, where N-H aligns opposite to the meta-chloro group .
- Syn-conformation : Found in 2-chloro-N-(3-methylphenyl)acetamide, where N-H aligns with the meta-methyl group .
Q. What computational methods validate the interaction between this compound and biological targets?
- Methodology :
- Molecular Docking : Predicts binding affinity to enzymes (e.g., antimicrobial targets) by simulating interactions between the chloroacetamide core and active sites .
- Molecular Dynamics (MD) : Evaluates stability of ligand-receptor complexes over time, focusing on halogen (Cl) and hydrogen bonding interactions .
- QSAR Models : Correlate substituent electronic properties (e.g., Hammett σ constants) with bioactivity data to optimize pharmacophores .
Q. How can reaction pathways be optimized to minimize by-products during synthesis?
- Methodology :
- Temperature Control : Lowering reaction temperatures reduces side reactions (e.g., hydrolysis of acyl chlorides) .
- Anhydrous Conditions : Prevents unwanted hydrolysis; achieved using solvents like dry THF or DMF .
- Catalyst Screening : Bases like triethylamine improve nucleophilic substitution efficiency, as seen in sulfanyl-acetamide syntheses .
Q. What are the challenges in analyzing structure-activity relationships (SAR) for chloroacetamide derivatives?
- Methodology :
- Contradictory Bioactivity Data : For example, 3-chlorophenyl derivatives may show stronger antimicrobial activity than 4-chlorophenyl analogs due to steric effects .
- Crystallographic Variability : Substituent-induced conformational changes (e.g., syn vs. anti N-H) alter hydrogen bonding, complicating SAR extrapolation .
- Metabolic Stability : Chlorine atoms enhance lipophilicity but may reduce solubility, requiring balance in drug design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
